molecular formula C10H18O2 B7893003 Tert-butyl cyclopentanecarboxylate

Tert-butyl cyclopentanecarboxylate

Cat. No.: B7893003
M. Wt: 170.25 g/mol
InChI Key: WQNHTMOGCGLHIZ-UHFFFAOYSA-N
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Description

Tert-butyl cyclopentanecarboxylate (CAS: 84109-76-2, molecular formula: C₁₀H₁₆O₃, molecular weight: 184.232 g/mol) is a cyclic ester characterized by a cyclopentane ring fused to a carboxylate ester group with a bulky tert-butyl substituent. This structural motif confers enhanced steric protection to the ester group, improving stability against hydrolysis compared to linear esters. The compound is widely utilized in organic synthesis as a key intermediate for pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

tert-butyl cyclopentanecarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-10(2,3)12-9(11)8-6-4-5-7-8/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNHTMOGCGLHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl cyclopentanecarboxylate can be synthesized through the esterification of cyclopentanecarboxylic acid with tert-butyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions often involve refluxing the reactants in an organic solvent like toluene to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl cyclopentanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl cyclopentanecarboxylate primarily involves its role as a protecting group in organic synthesis. The tert-butyl group provides steric hindrance, protecting the carboxylate moiety from unwanted reactions. Upon completion of the desired synthetic steps, the tert-butyl group can be removed under acidic conditions, revealing the free carboxylic acid .

Comparison with Similar Compounds

Key Structural Modifications

Substituents on the cyclopentane ring significantly alter reactivity and physical properties:

  • Electron-withdrawing groups (e.g., cyano in 34 and 37) reduce yields (33–70%) due to steric and electronic challenges .
  • Aromatic substituents (e.g., 4-methoxybenzylidene in 33 ) enhance yields (96%) by stabilizing intermediates via resonance .

Comparison with Similar Compounds

Ester Group Variations

Compound Name Ester Group Key Properties Reference
tert-Butyl cyclopentanecarboxylate tert-butyl High steric protection; stable under acidic conditions.
Ethyl 2-oxocyclopentanecarboxylate Ethyl Lower molecular weight (172.18 g/mol); faster hydrolysis kinetics.
Propan-2-yl derivatives (36, 37) Isopropyl Moderate yields (70–72%); E/Z isomer ratios influenced by substituents (20:80)

Substituent Effects on Reactivity

  • Cyano Substituents: Compounds 34 (4-cyanobenzylidene) and 37 exhibit lower yields (33–70%) and isomer ratios (E/Z = 20:80–23:77) due to steric hindrance and electronic effects .
  • Aromatic Ketones: tert-Butyl 3-benzoyl-4-(4-trifluoromethylphenyl)cyclopentanecarboxylate (13) shows reduced diastereoselectivity (2:1 d.r.) compared to non-fluorinated analogs .

Spectroscopic Properties

Compound (Example) ¹³C NMR Shifts (δ, ppm) HRMS Data (m/z) Reference
tert-Butyl 3-benzoyl-4-(2-methylphenyl) (15) 200.92 (C=O), 174.82 (ester) [M+NH₄]⁺: 446.1326 (found: 446.1313)
tert-Butyl 3-benzoyl-4-(4-methylphenyl) (16) 174.24 (ester), 135.75 (Ar) [M+H]⁺: 440.2220 (found: 440.2217)
tert-Butyl 2-oxo-1-(3-oxopentyl) (9f) 170.9 (C=O), 53.74 (CH₂) MS and HPLC confirm stereochemical purity

Pharmaceutical Intermediates

  • Chiral Derivatives : Compounds like (1R,2R,3R,5S)-tert-butyl 3-(tert-butyldimethylsilyloxy)-5-hydroxy-2-[(1E,3R*)-3-(piperidinyloxy)oct-1-enyl]cyclopentanecarboxylate are used in prostaglandin synthesis, with NMR data confirming stereochemistry (δ = 131.4 ppm for CH=CHCHOTMP) .
  • Amino-Functionalized Analogs: Methyl 1-(methylamino)cyclopentanecarboxylate (LCMS: m/z 411 [M+H]⁺) demonstrates bioactivity in drug discovery .

Stability and Selectivity

  • Tert-butyl esters exhibit superior stability in radical cycloadditions compared to methyl or ethyl esters due to reduced steric strain .
  • Diastereoselectivity : Substituents like trifluoromethyl groups lower selectivity (e.g., 2:1 d.r. in 13 vs. 2.0:1 in 16 ) due to electronic effects .

Q & A

Q. How can researchers optimize the synthesis yield of tert-butyl cyclopentanecarboxylate derivatives under varying reaction conditions?

To optimize yields, reaction parameters such as solvent systems, temperature, and stoichiometry must be carefully controlled. For example, tert-butyl 3-benzoyl-4-(4-bromophenyl)cyclopentanecarboxylate was synthesized with a 64% yield using acetone/pentanes (1:29) as the solvent system, while tert-butyl 3-benzoyl-4-(4-trifluoromethylphenyl)cyclopentanecarboxylate achieved 68% yield in acetone/pentanes (1:49) . Adjusting solvent polarity and reaction time can minimize side products and improve diastereomeric ratios (d.r.), as seen in derivatives with d.r. values ranging from 1:1 to 2:1 .

Q. What spectroscopic methods are critical for confirming the structure of this compound derivatives?

Key techniques include:

  • ¹H/¹³C NMR : Distinct tert-butyl signals (e.g., δ 1.36 ppm for the Boc group) and cyclopentane ring protons (δ 1.55–2.10 ppm) .
  • IR Spectroscopy : Ester carbonyl stretches (1722–1724 cm⁻¹) and benzoyl C=O vibrations (1681–1682 cm⁻¹) .
  • HRMS : Accurate mass analysis (e.g., [M+NH₄]⁺ at m/z 446.1313 for bromophenyl derivatives) .

Q. What purification techniques are effective for this compound intermediates?

Column chromatography with gradient elution (e.g., acetone/pentanes or acetone/toluene) is standard, as indicated by Rf values (e.g., 0.3 for tert-butyl 3-benzoyl derivatives) . Recrystallization may further purify diastereomers, with melting points (e.g., 103.1–104.4°C) confirming purity .

Advanced Research Questions

Q. How do researchers resolve and characterize diastereomers in this compound derivatives?

Diastereomers are resolved chromatographically (e.g., 2:1 d.r. for trifluoromethylphenyl derivatives ). Structural elucidation employs NOESY NMR to identify spatial interactions (e.g., H2/H4 correlations in cyclopentane rings) . For example, NOE enhancements between H3 and H7 in a prostaglandin intermediate confirmed stereochemistry .

Q. What mechanistic insights can be drawn from oxidative reactions of this compound enolates?

Enolate oxidation enables stereoselective functionalization. In prostaglandin synthesis, tert-butyl derivatives undergo enolate trapping with TEMPO radicals, forming intermediates with defined configurations (e.g., β-4-50b with anti-inflammatory activity) . Reaction pathways are validated via isotopic labeling and kinetic studies .

Q. How do electronic and steric effects of substituents influence cycloaddition reactivity?

Electron-withdrawing groups (e.g., -CF₃) reduce yields (68% for trifluoromethylphenyl vs. 85% for methylphenyl derivatives) due to steric hindrance . Conversely, electron-donating groups (e.g., -CH₃) enhance diastereoselectivity (2.0:1 d.r.) by stabilizing transition states . Substituent position on the cyclopentane ring also modulates reactivity, as seen in ethyl ester analogs .

Q. How is this compound applied in the total synthesis of natural products?

It serves as a chiral building block. For example, tert-butyl 3-(tert-butyldimethylsilyloxy)-5-hydroxycyclopentanecarboxylate was used in 15-F2t-isoprostane synthesis via enolate alkylation and oxidative coupling . Key steps include TEMPO-mediated radical formation (HRMS: m/z 448 [M+Na⁺–TEMPO]) .

Q. What role does stereochemistry play in biological activity?

Stereochemical configuration determines target binding. Ethyl (1R,2R)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate exhibits enhanced pharmacological activity due to its chiral centers aligning with receptor pockets . Comparative studies of ethyl ester analogs show cyclohexane derivatives (vs. cyclopentane) have higher anti-inflammatory effects .

Q. Methodological Notes

  • Stereochemical Analysis : Combine NOESY, X-ray crystallography, and computational modeling to assign configurations .
  • Reaction Optimization : Use design of experiments (DoE) to screen solvent, catalyst, and temperature effects .
  • Comparative Studies : Leverage tables of analogs (e.g., substituent effects on yield and d.r.) to guide synthetic routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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